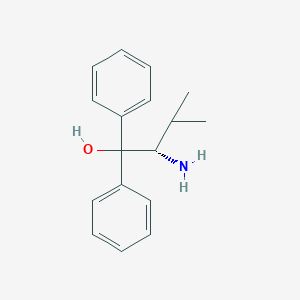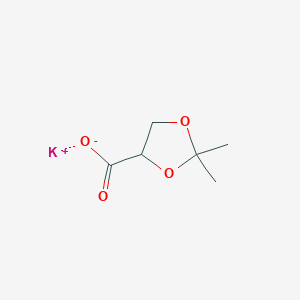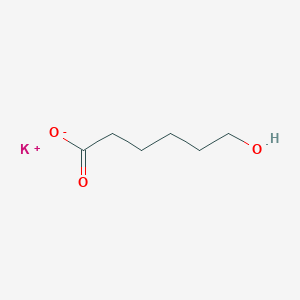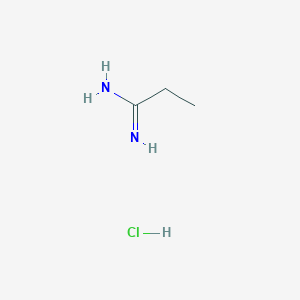
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Vue d'ensemble
Description
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, also known as S-AMPB, is a compound with a wide range of applications in the scientific research field. It is a chiral amino alcohol with a unique structure and a wide range of biological activities. It has been used in various studies, including studies of its synthesis methods, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
Applications De Recherche Scientifique
Chiral Test Compound
This compound can be used as a chiral test compound in the enantio-separation of primary amines by supercritical fluid chromatography (SFC) . Enantio-separation is a critical process in pharmaceutical research and development, as the different enantiomers of a chiral drug can have different biological activities.
Propriétés
IUPAC Name |
(2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQVZZGGOZBOQS-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | |
CAS RN |
78603-95-9 | |
| Record name | (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol in organic synthesis?
A1: (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is frequently employed as a chiral auxiliary in asymmetric synthesis, especially in its reagent form known as Itsuno's Reagent. [] This reagent excels in the enantioselective reduction of prochiral ketones and ketimines, yielding valuable chiral alcohols and amines. [, ]
Q2: How does the structure of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol contribute to its effectiveness as a chiral reagent?
A2: The molecule's effectiveness stems from the chiral center at the carbon bearing the amino group and the presence of bulky diphenyl and isopropyl groups. [] These sterically demanding groups create a chiral environment around the reactive center, influencing the approach of reagents and favoring the formation of one enantiomer over the other.
Q3: Can you provide an example of a successful application of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol as a chiral reagent in a specific chemical reaction?
A3: Itsuno's Reagent, derived from (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol and borane, demonstrates remarkable efficacy in reducing N-substituted ketimines. [] This reaction proceeds with high yields and excellent enantioselectivity, providing access to optically active secondary amines, which are essential building blocks for pharmaceuticals and other bioactive compounds.
Q4: How does the size of the alkyl group in the ketone substrate affect the enantioselectivity of the reduction reaction using (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol derivatives?
A4: Research indicates that increasing the size of the alkyl group attached to the ketone leads to enhanced optical induction during the reduction. [] This observation highlights the importance of steric interactions between the substrate and the chiral alkoxy-amine-aluminum derivative in achieving high enantioselectivity.
Q5: What other applications, besides asymmetric reduction, have been explored for (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol derivatives?
A5: Researchers have successfully synthesized (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one, another valuable chiral auxiliary, starting from (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. [] This oxazolidinone derivative finds applications in various stereoselective reactions, such as aldol reactions, demonstrating the versatility of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol as a starting material for synthesizing a range of chiral compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)




![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)



